molecular formula C21H25BrN2 B11941197 N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide CAS No. 853349-66-3

N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide

Cat. No.: B11941197
CAS No.: 853349-66-3
M. Wt: 385.3 g/mol
InChI Key: APDCPWPDUYUCLG-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide is a chemical compound with a complex structure that includes a quinoline ring, an ethylphenyl group, and diethylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide typically involves the reaction of 4-ethylphenylamine with diethylamine and a quinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process includes the purification of the final product through techniques such as crystallization, distillation, or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired transformation while minimizing side reactions.

Major Products

Scientific Research Applications

N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide include:

  • N,N-diethyl-2-(4-ethylphenyl)-4-quinolinecarboxamide
  • N,N-diethyl-2-(4-ethylphenyl)quinoline-4-carboxamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

853349-66-3

Molecular Formula

C21H25BrN2

Molecular Weight

385.3 g/mol

IUPAC Name

N,N-diethyl-2-(4-ethylphenyl)quinolin-4-amine;hydrobromide

InChI

InChI=1S/C21H24N2.BrH/c1-4-16-11-13-17(14-12-16)20-15-21(23(5-2)6-3)18-9-7-8-10-19(18)22-20;/h7-15H,4-6H2,1-3H3;1H

InChI Key

APDCPWPDUYUCLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N(CC)CC.Br

Origin of Product

United States

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